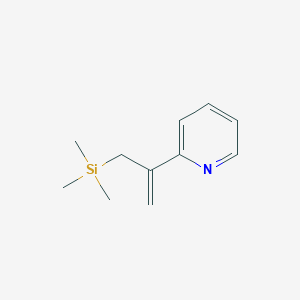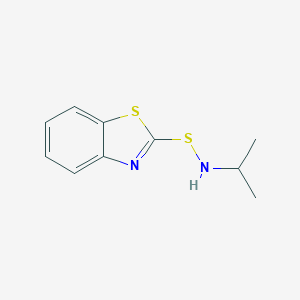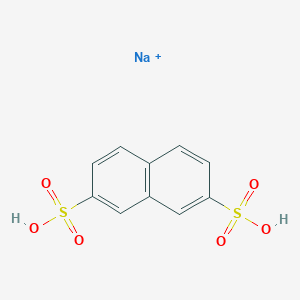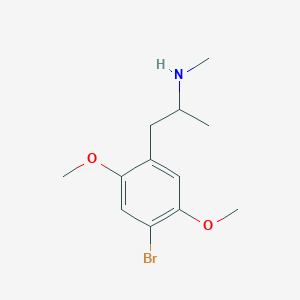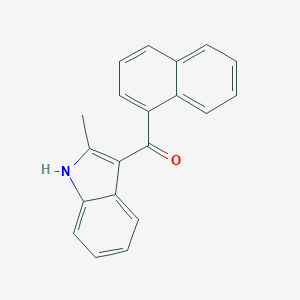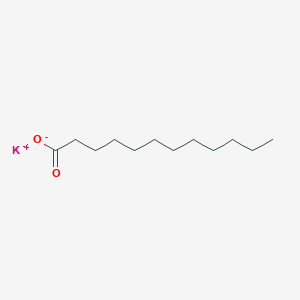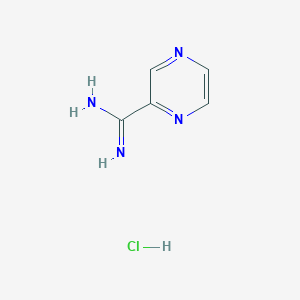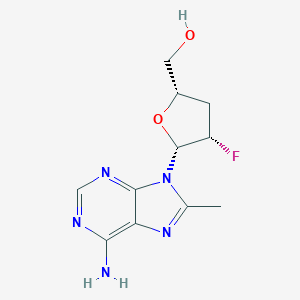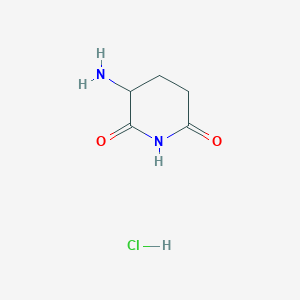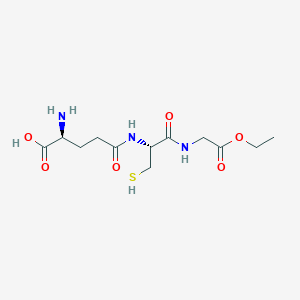
Glutathion-Monoethylester
Übersicht
Beschreibung
Glutathione ethyl ester is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is known for its enhanced cell permeability compared to glutathione, making it a valuable tool in various biological and medical applications. Glutathione ethyl ester is particularly noted for its ability to increase intracellular glutathione levels, which plays a crucial role in maintaining cellular redox balance and protecting cells from oxidative stress .
Wissenschaftliche Forschungsanwendungen
Glutathione ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, particularly those involving redox processes.
Biology: The compound is employed in studies related to cellular redox balance, oxidative stress, and protein folding.
Medicine: Glutathione ethyl ester is investigated for its potential therapeutic effects in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer.
Wirkmechanismus
Glutathione ethyl ester exerts its effects primarily through its ability to increase intracellular glutathione levels. Once inside the cell, the ester group is hydrolyzed by intracellular esterases, releasing free glutathione. This increase in glutathione enhances the cell’s antioxidant capacity, protecting it from oxidative damage. The compound also participates in redox reactions, detoxifying reactive oxygen species and electrophiles .
Similar Compounds:
Glutathione: The parent compound, which is less cell-permeable compared to its ethyl ester derivative.
Glutathione Monoethyl Ester: Another derivative with similar properties but slightly different pharmacokinetics.
N-acetylcysteine: A precursor to glutathione that is also used to boost intracellular glutathione levels.
Uniqueness: Glutathione ethyl ester is unique due to its enhanced cell permeability, which allows it to more effectively increase intracellular glutathione levels compared to other derivatives and precursors. This makes it particularly valuable in research and therapeutic applications where rapid and efficient delivery of glutathione is required .
Zukünftige Richtungen
Therapies enhancing glutathione could become a cornerstone to reduce severity and fatal outcomes of inflammatory diseases and COVID-19 . Increasing glutathione levels may prevent and subdue these diseases . The life value of glutathione makes for a paramount research field in biology and medicine and may be key against systemic inflammation and SARS-CoV-2 infection and COVID-19 disease .
Biochemische Analyse
Biochemical Properties
Glutathione Monoethyl Ester participates in various biochemical reactions. It undergoes hydrolysis by intracellular esterases, thereby increasing intracellular glutathione concentration . This compound interacts with several enzymes and proteins, including those involved in the turnover of glutathione, such as glutathione-S-transferases, glyoxylases, and thiol peroxidases . These interactions play a significant role in redox and detoxification reactions .
Cellular Effects
Glutathione Monoethyl Ester has profound effects on various types of cells and cellular processes. It has been shown to protect cells against damage from radiation, oxidants, and various toxic compounds, including heavy metals . In aged bone marrow stromal cells, Glutathione Monoethyl Ester has been found to stimulate cell proliferation and differentiation to cholinergic neuron-like cells .
Molecular Mechanism
The molecular mechanism of action of Glutathione Monoethyl Ester involves its conversion to glutathione within cells . This conversion is facilitated by intracellular esterases . Once converted to glutathione, it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Glutathione Monoethyl Ester is involved in the glutathione metabolic pathway . It is converted to glutathione, which then participates in various metabolic processes, including detoxification reactions of both oxidants and electrophilic compounds .
Transport and Distribution
Glutathione Monoethyl Ester is effectively transported into many types of cells . Once inside the cell, it is distributed within the cell and converted into glutathione .
Subcellular Localization
Given that it is converted into glutathione within cells , it is likely that it is found in the same subcellular locations as glutathione, which is known to be present in various cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glutathione ethyl ester can be synthesized through the esterification of glutathione. The process typically involves the reaction of glutathione with ethanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of glutathione ethyl ester follows similar principles but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process. The industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Glutathione ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in cellular processes and its effectiveness as a therapeutic agent .
Common Reagents and Conditions:
Oxidation: Glutathione ethyl ester can be oxidized to form glutathione disulfide ethyl ester. This reaction typically occurs in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Glutathione ethyl ester can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Major Products Formed: The major products formed from these reactions include glutathione disulfide ethyl ester, reduced glutathione ethyl ester, and various substituted derivatives depending on the nucleophile used .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRODHBGNBKZLE-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922674 | |
| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92614-59-0, 118421-50-4 | |
| Record name | Glutathione monoethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092614590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutathione ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118421504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Unlike glutathione itself, GSH-OEt readily crosses cell membranes, likely due to the presence of the ethyl ester group. [, , ]
ANone: Intracellular esterases hydrolyze GSH-OEt, releasing glutathione, which then participates in various cellular processes. [, ]
ANone: Increased glutathione levels enhance cellular antioxidant capacity, protect against oxidative stress-induced damage, and modulate signaling pathways involved in cell survival, inflammation, and immune responses. [, , , ]
ANone: The molecular formula of GSH-OEt is C12H21N3O6S, and its molecular weight is 335.4 g/mol.
ANone: While specific spectroscopic data for GSH-OEt is limited in the provided articles, techniques like nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy can be used to characterize its structure. []
ANone: The provided research primarily focuses on the biological effects of GSH-OEt. Further investigation is needed to determine its material compatibility and stability profiles.
ANone: GSH-OEt itself is not known to have catalytic properties. Its activity stems from its role as a glutathione precursor, influencing enzymatic reactions indirectly through changes in cellular redox status.
ANone: Modifying the ethyl ester group could alter GSH-OEt's membrane permeability and hydrolysis rate, impacting its overall efficacy. For instance, substituting the ethyl group with other alkyl groups like isopropyl (GSH-MIPE) might influence its cellular uptake and metabolism. []
ANone: The research primarily focuses on the biological effects of GSH-OEt. Further investigation is necessary to assess its stability in different formulations and develop strategies for improving its shelf-life and delivery.
ANone: As GSH-OEt is primarily a research compound, specific SHE regulations might vary depending on the geographical location and intended application. Researchers should consult relevant guidelines for handling and disposal.
ANone: Following oral administration, GSH-OEt exhibits limited bioavailability. It is likely hydrolyzed in the gut and liver, releasing glutathione. Further research is required to fully elucidate its ADME characteristics. []
ANone: GSH-OEt demonstrates protective effects in various animal models, including those for acute pancreatitis, liver fibrosis, and noise-induced hearing loss. [, , ]
ANone: Researchers have utilized various cell lines, including hepatic stellate cells (HSC-T6), human umbilical vein endothelial cells (HUVECs), and macrophage cell lines, to investigate the effects of GSH-OEt on cell viability, apoptosis, oxidative stress, and cytokine production. [, , ]
ANone: The provided research does not mention any clinical trials involving GSH-OEt. Further investigation is needed to determine its safety and efficacy in humans.
ANone: While GSH-OEt generally exhibits low toxicity in preclinical studies, further research is crucial to determine its long-term safety profile and potential adverse effects in humans. []
ANone: Developing targeted delivery systems, such as nanoparticles or liposomes, could enhance the accumulation of GSH-OEt in desired tissues and minimize off-target effects.
ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence or mass spectrometry, can be used to quantify GSH-OEt and its metabolites in biological samples. []
ANone: The environmental impact of GSH-OEt has not been extensively studied. As a glutathione derivative, it might be susceptible to degradation by environmental factors.
ANone: The provided research does not provide detailed information on the dissolution and solubility of GSH-OEt.
ANone: Quality control and assurance protocols for GSH-OEt would involve rigorous testing of its identity, purity, and potency throughout its development and manufacturing processes.
ANone: The provided research does not report any significant immunogenic or immune-modulating effects of GSH-OEt.
ANone: The research primarily focuses on the biological effects of GSH-OEt, and its interactions with drug transporters have not been extensively investigated.
ANone: The influence of GSH-OEt on drug-metabolizing enzymes is not extensively covered in the provided research.
ANone: As a glutathione derivative, GSH-OEt is likely biocompatible and biodegradable. Glutathione, a naturally occurring tripeptide, is readily metabolized in the body.
ANone: Other glutathione precursors, such as N-acetylcysteine (NAC), and other antioxidants, like vitamin C and vitamin E, can also influence cellular redox status and provide protection against oxidative stress. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



